trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine
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Overview
Description
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine: is a chemical compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol . It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine involves several steps. One common method includes the alkylation of B(OMe)3 or B(Oi-Pr)3 with R–Li, followed by transesterification with a triol . This method is particularly suited for substrates sensitive to protodeboronation. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique chemical properties make it a candidate for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in modulating these interactions, affecting the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine include other cyclohexylmethanamines with different substituents. For example:
- cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine
- N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine
What sets this compound apart is its specific trifluoromethoxy group, which imparts unique chemical and physical properties, making it valuable for various applications.
Biological Activity
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine (commonly referred to as the compound) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexyl ring substituted with a trifluoromethoxy group and an amine functionality, which contributes to its unique biological profile. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
1. Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a related compound demonstrated broad-spectrum antitumor efficacy across various cancer cell lines, including MCF-7 breast cancer and PC-3 prostate cancer cells, with GI50 values indicating potent growth inhibition (Table 1).
Cell Line | GI50 (μM) |
---|---|
MCF-7 | 15.1 |
PC-3 | 28.7 |
OVCAR-4 | 25.9 |
RPMI-8226 | 21.5 |
These results suggest that this compound may share similar mechanisms of action, potentially involving apoptosis induction and cell cycle arrest.
2. Antibacterial Activity
The antibacterial properties of the compound have also been explored. Compounds with trifluoromethoxy groups have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for therapeutic use in treating bacterial infections.
Bacterial Strain | MIC (μg/mL) |
---|---|
S. aureus | 40 |
E. coli | 50 |
3. Anti-inflammatory Effects
Preliminary findings indicate that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated a significant reduction in cytokine levels at concentrations as low as 10 μg/mL, highlighting its potential in managing inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and bacterial replication.
- Cell Cycle Disruption : Evidence suggests that the compound may induce cell cycle arrest, leading to apoptosis in cancer cells.
Case Studies
A recent study evaluated the efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Properties
Molecular Formula |
C9H16F3NO |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H16F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h7-8,13H,2-6H2,1H3 |
InChI Key |
ZFLMBOAIGUWHFT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(CC1)OC(F)(F)F |
Origin of Product |
United States |
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